2-acetyl-4-chlorophenyl 2-methylbenzoate
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Overview
Description
2-acetyl-4-chlorophenyl 2-methylbenzoate is an organic compound with a complex structure that includes a benzoic acid moiety, a methyl group, an acetyl group, and a chlorophenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester typically involves esterification reactions. One common method is the reaction of 2-methylbenzoic acid with 2-acetyl-4-chlorophenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-4-chlorophenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-acetyl-4-chlorophenyl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with enzymes or receptors in biological systems. The acetyl and chlorophenyl groups may contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-methyl-, methyl ester: Similar structure but lacks the acetyl and chlorophenyl groups.
Benzoic acid, 4-(acetyloxy)-, methyl ester: Contains an acetyloxy group but differs in the position of substitution.
2,4-Dichlorobenzoic acid, methyl ester: Contains two chlorine atoms but lacks the acetyl group.
Uniqueness
2-acetyl-4-chlorophenyl 2-methylbenzoate is unique due to the presence of both acetyl and chlorophenyl groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
(2-acetyl-4-chlorophenyl) 2-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-5-3-4-6-13(10)16(19)20-15-8-7-12(17)9-14(15)11(2)18/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHIXPMWMKAFNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401132 |
Source
|
Record name | Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88952-02-7 |
Source
|
Record name | Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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